Capsiamide-d3
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Overview
Description
Capsiamide-d3 is a deuterium-labeled derivative of Capsiamide, a long-chain amide found in the essential oil of Capsicum (all hot pepper varieties). This compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is a colorless to pale yellow solid that is soluble in organic solvents such as chloroform, dichloromethane, ether, and ethyl acetate .
Mechanism of Action
Target of Action
Capsiamide-d3 is a deuterium-labeled variant of Capsiamide It’s worth noting that the targets of a compound are determined by various factors such as the species, genotype, physiology, developmental stage, and environmental factors during growth .
Mode of Action
It’s known that capsiamide and its analogues, such as this compound, can interact with their targets in a way that triggers transcriptionally mediated metabolic reprogramming . This interaction can lead to changes in cellular functions and responses.
Biochemical Pathways
It’s known that the active form of vitamin d3, 1,25-dihydroxyvitamin d3, can trigger transcriptionally mediated metabolic reprogramming . This process involves the activation of both oxidative and glycolytic metabolic pathways .
Pharmacokinetics
It’s known that the adme properties of a compound play a crucial role in drug discovery and chemical safety assessment . These properties can significantly impact the bioavailability of a compound.
Result of Action
For instance, they can induce apoptotic cell death and inhibit cell proliferation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . For instance, the production of secondary metabolites like this compound can be influenced by environmental components such as local geo-climatic and seasonal changes, external conditions of temperature, light, humidity, and developmental processes .
Biochemical Analysis
Biochemical Properties
It is known that the deuterium labeling process can potentially affect the interactions of Capsiamide-d3 with enzymes, proteins, and other biomolecules .
Molecular Mechanism
The deuterium labeling process is known to potentially affect the binding interactions of this compound with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Capsiamide-d3 can be synthesized through chemical synthesis or isotopic labeling methods. The synthetic route typically involves the incorporation of deuterium into the Capsiamide molecule. This can be achieved by using deuterated reagents or solvents during the synthesis process. Industrial production methods may involve large-scale chemical synthesis with stringent control over reaction conditions to ensure the incorporation of deuterium .
Chemical Reactions Analysis
Capsiamide-d3 undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups. .
Scientific Research Applications
Capsiamide-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in quantitative analysis during drug development due to its stable isotopic labeling.
Biology: Employed in studies involving metabolic pathways and enzyme kinetics.
Medicine: Investigated for its potential effects on neurological diseases and its cytotoxic properties against cancer cells, particularly in breast cancer models.
Industry: Utilized in the development of new pharmaceuticals and in the study of pharmacokinetics and metabolic profiles of drugs
Comparison with Similar Compounds
Capsiamide-d3 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
- Perphenazine-d8 dihydrochloride
- Doxepin-d3 hydrochloride
- Clemastine-d5 fumarate These compounds also incorporate stable isotopes of hydrogen, carbon, or other elements, and are used as tracers in drug development and other scientific research applications .
This compound’s uniqueness lies in its specific structure and the effects of deuterium substitution on its pharmacokinetic and metabolic profiles, making it a valuable tool in various fields of scientific research.
Properties
IUPAC Name |
2,2,2-trideuterio-N-(13-methyltetradecyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H35NO/c1-16(2)14-12-10-8-6-4-5-7-9-11-13-15-18-17(3)19/h16H,4-15H2,1-3H3,(H,18,19)/i3D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMLDBWWQKYLAHJ-HPRDVNIFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCCCCCCNC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)NCCCCCCCCCCCCC(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H35NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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